![molecular formula C20H22ClNO2S B4418546 1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4418546.png)
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride
描述
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride, also known as TAK-220, is a selective antagonist of the chemokine receptor CCR5. This molecule is of great interest to researchers due to its potential use as a therapeutic agent for the treatment of HIV-1 infection. In
作用机制
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride is a selective antagonist of the chemokine receptor CCR5. This receptor is expressed on the surface of T cells and is a co-receptor for HIV-1 entry into host cells. By blocking the CCR5 receptor, this compound inhibits the entry of HIV-1 into host cells and thus prevents the spread of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the entry of HIV-1 into host cells and reduces the viral load in infected cells. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride is its selectivity for the CCR5 receptor. This specificity allows for targeted inhibition of HIV-1 entry into host cells without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other CCR5 antagonists. This may limit its effectiveness as a therapeutic agent for the treatment of HIV-1 infection.
未来方向
There are several future directions for research on 1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride. One area of interest is the development of more potent CCR5 antagonists that can effectively inhibit HIV-1 entry into host cells. Another area of interest is the potential use of this compound in combination with other antiretroviral drugs for the treatment of HIV-1 infection. Finally, further research is needed to explore the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Conclusion:
In conclusion, this compound is a selective antagonist of the chemokine receptor CCR5 that has potential as a therapeutic agent for the treatment of HIV-1 infection. Its specificity for the CCR5 receptor allows for targeted inhibition of HIV-1 entry into host cells, and it has been shown to have a number of biochemical and physiological effects. While this compound has some limitations, further research is needed to explore its potential use in the treatment of other diseases and to develop more potent CCR5 antagonists for the treatment of HIV-1 infection.
科学研究应用
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of HIV-1 infection. The chemokine receptor CCR5 is a co-receptor for HIV-1 entry into host cells, and this compound has been shown to inhibit this process. In addition, this compound has also been studied for its potential use in the treatment of other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
属性
IUPAC Name |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S.ClH/c22-20(17-5-2-1-3-6-17)14-21-13-16-8-10-18(11-9-16)23-15-19-7-4-12-24-19;/h1-12,20-22H,13-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLNNCVTVFGANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCC3=CC=CS3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-amino-N-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide](/img/structure/B4418471.png)
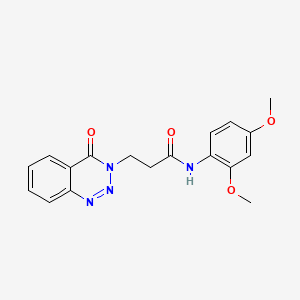
![4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4418494.png)
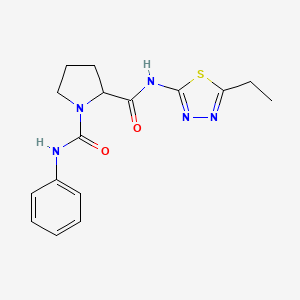
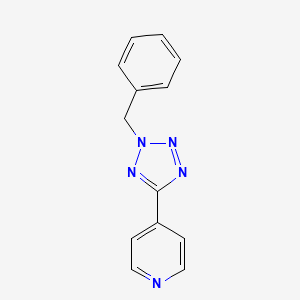
![methyl 4-[5-({[1-(hydroxymethyl)propyl]amino}methyl)-2-furyl]benzoate](/img/structure/B4418509.png)
![N-[2-(dimethylamino)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4418515.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4418520.png)
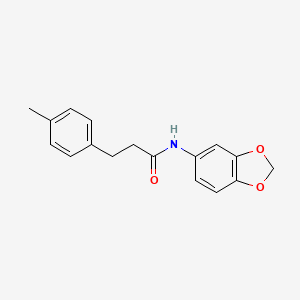
![N-ethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4418532.png)
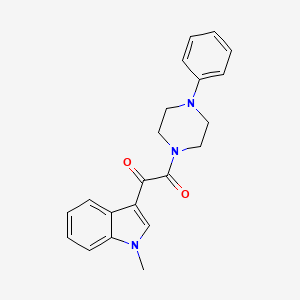
![N-[4-(acetylamino)phenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4418548.png)
![4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4418561.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4418567.png)